CCT3833

Kinase inhibitor selectivity profiling panRAF inhibitor SRC family kinase inhibition

CCT3833 (also designated BAL3833) is an orally bioavailable, type II kinase inhibitor that simultaneously targets all RAF family members (V600E BRAF, CRAF, and wild-type BRAF) together with SRC-family kinases (SFKs), including SRC and LCK. It was rationally designed to overcome the paradoxical ERK activation observed with first-generation BRAF-selective inhibitors and to block the compensatory SRC signaling that sustains proliferation and survival in KRAS-mutant tumors.

Molecular Formula C18H17NO4S3
Molecular Weight
Cat. No. B1574306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT3833
SynonymsBAL3833;  BAL-3833;  BAL 3833;  CCT3833;  CCT-3833;  CCT 3833.; Unknown
Molecular FormulaC18H17NO4S3
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

CCT3833 (BAL3833) – A Clinical-Stage Dual panRAF/SRC Kinase Inhibitor for KRAS-Mutant Oncology Research and Translational Procurement


CCT3833 (also designated BAL3833) is an orally bioavailable, type II kinase inhibitor that simultaneously targets all RAF family members (V600E BRAF, CRAF, and wild-type BRAF) together with SRC-family kinases (SFKs), including SRC and LCK [1]. It was rationally designed to overcome the paradoxical ERK activation observed with first-generation BRAF-selective inhibitors and to block the compensatory SRC signaling that sustains proliferation and survival in KRAS-mutant tumors [1]. CCT3833 has completed a Phase I clinical trial (NCT02437227) and has demonstrated preclinical efficacy across KRAS-mutant colorectal, lung, and pancreatic cancer models, including tumor regressions in xenograft models at well-tolerated doses [1].

Why Generic RAF or SRC Inhibitors Cannot Substitute for CCT3833 in KRAS-Mutant Disease Models


KRAS-mutant cancers engage both the RAF-MEK-ERK cascade and SRC-family kinase pathways as parallel survival and proliferation drivers. Inhibiting RAF alone—whether with V600E-selective agents (dabrafenib, PLX4720) or first-generation panRAF inhibitors (TAK-632, ARQ736, MLN-2480)—leaves SRC-mediated signaling intact, providing a bypass mechanism that limits therapeutic durability [1]. Conversely, SRC-selective inhibitors do not suppress RAF-dependent ERK output. CCT3833 is pharmacologically distinct because it provides balanced, low-nanomolar inhibition of both RAF and SRC kinases in a single molecule, a dual pharmacology that no other clinical-stage inhibitor in this class replicates [1]. Direct comparative studies demonstrate that this dual targeting translates into superior growth inhibition, pathway suppression, apoptosis induction, and in vivo efficacy relative to single-target alternatives [1].

CCT3833 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Key RAF/SRC Inhibitor Comparators


Dual Target Enzyme Inhibition Profile: CCT3833 vs. Class-Specific Inhibitors

CCT3833 exhibits balanced low-nanomolar inhibition across both RAF and SRC kinase families: V600E BRAF IC50 = 34 nM, CRAF IC50 = 33 nM, SRC IC50 = 27 nM, and LCK (SFK member) IC50 = 19 nM, measured in in vitro enzyme assays [1]. By contrast, first-generation BRAF V600E-selective inhibitors (e.g., dabrafenib, PLX4720/vemurafenib) have no meaningful SRC inhibitory activity, and clinical multikinase inhibitors such as sorafenib exhibit substantially weaker and less selective SRC engagement [1]. This dual RAF/SRC inhibition profile at the enzyme level is the molecular basis for CCT3833's downstream cellular efficacy.

Kinase inhibitor selectivity profiling panRAF inhibitor SRC family kinase inhibition

Cell Growth Inhibition in KRAS-Mutant HCT-116 Colorectal Cancer Cells: CCT3833 vs. Six Clinical-Stage Inhibitors

In short-term proliferation assays using KRAS G13D-mutant HCT-116 colorectal cancer cells, CCT3833 inhibited growth more potently than the clinically evaluated panRAF inhibitors TAK-632, ARQ736, and MLN-2480, as well as the multikinase inhibitor sorafenib and the BRAF V600E-selective inhibitors PLX4720 and dabrafenib. Only the MEK inhibitor trametinib was more potent than CCT3833 in this assay; however, trametinib does not address SRC-driven bypass signaling [1]. This demonstrates that CCT3833 provides superior anti-proliferative activity among RAF-targeting agents in a KRAS-mutant cellular context.

Colorectal cancer cell proliferation KRAS G13D mutation panRAF inhibitor potency comparison

Dual Pathway Target Modulation: Simultaneous ppERK and ppSFK Suppression vs. Single-Pathway Inhibitors

Immunoblot analysis of KRAS-mutant HCT-116, SW620, and A549 cells treated with 1 µM CCT3833 for 4 hours showed potent suppression of both ppERK (RAF-MEK-ERK pathway readout) and ppSFK (SRC-family kinase readout). In contrast, at the same 1 µM concentration, the BRAF inhibitor PLX4720, the multikinase inhibitor sorafenib, and the panRAF inhibitor TAK-632 did not inhibit ppSFK in these cells, despite varying degrees of ppERK suppression [1]. This demonstrates that only CCT3833 provides dual-pathway blockade at clinically achievable concentrations.

Phospho-ERK suppression Phospho-SFK suppression KRAS signaling bypass

Apoptosis Induction: Caspase-3/7 Activation by CCT3833 vs. Clinical RAF and MEK Inhibitors

In caspase-3/7 activation assays conducted in HCT-116, SW620, and A549 KRAS-mutant cells, CCT3833 (1 µM) induced substantial caspase-3/7 activity, reflecting apoptosis induction. Under the same conditions, PLX4720 (1 µM), sorafenib (1 µM), trametinib (20 nM), and TAK-632 (1 µM) did not activate caspase-3/7 to the same extent [1]. This indicates that dual RAF/SRC inhibition by CCT3833 translates into a stronger pro-apoptotic signal compared to single-pathway inhibition.

Apoptosis assay Caspase-3/7 activation KRAS-mutant cancer cell death

Long-Term Clonogenic Survival: CCT3833 Completely Blocks KRAS-Mutant Colony Formation

In long-term clonogenic assays (9–12 days of treatment), CCT3833 (1 µM) completely blocked colony formation in HCT-116, SW620, and A549 KRAS-mutant cell lines. In contrast, colonies remained clearly evident following treatment with PLX4720 (1 µM), sorafenib (1 µM), TAK-632 (1 µM), and trametinib (20 nM) under identical conditions [1]. This demonstrates that the dual RAF/SRC inhibitory mechanism of CCT3833 forestalls the emergence of drug-tolerant persister colonies that survive single-pathway inhibition.

Clonogenic assay Long-term proliferation Drug resistance

In Vivo Efficacy: CCT3833 Tumor Growth Inhibition in KRAS-Mutant Xenograft Models

CCT3833, administered orally at 40 mg/kg once daily for 15 days, significantly inhibited tumor growth in SW620 KRAS-mutant colorectal cancer xenografts compared to vehicle control (P ≤ 0.05) [1]. The compound achieved plasma and tumor concentrations well above the GI50 for target cancer cells and did not accumulate following daily oral dosing, indicating a favorable pharmacokinetic profile [1]. Notably, CCT3833 has also been evaluated clinically: in a Phase I trial (NCT02437227), it significantly prolonged progression-free survival in a patient with G12V KRAS spindle cell sarcoma who had previously failed to respond to a multikinase inhibitor, providing clinical validation of the preclinical findings [1].

Xenograft efficacy In vivo tumor regression Oral bioavailability

CCT3833 Optimal Application Scenarios: Where Dual panRAF/SRC Inhibition Provides Decisive Advantage


KRAS-Mutant Colorectal Cancer Translational Research (G13D, G12V, and G12D Models)

CCT3833 is ideally suited for in vitro and in vivo studies of KRAS-mutant colorectal cancer, including HCT-116 (G13D) and SW620 (G12V) models. In these lines, CCT3833 has demonstrated superior growth inhibition compared to all tested RAF-pathway inhibitors and complete ablation of long-term colony formation, attributable to its dual ppERK/ppSFK suppression [1]. Researchers evaluating drug candidates for KRAS-mutant CRC should select CCT3833 as a benchmark dual-pathway inhibitor to compare against emerging panRAS or SHP2 agents.

Overcoming Adaptive Resistance to BRAF or MEK Inhibitors in Melanoma and NSCLC Models

CCT3833 addresses the clinically observed limitation of BRAF V600E-selective inhibitors (dabrafenib, vemurafenib) and MEK inhibitors (trametinib), which fail to suppress SRC-family kinase-driven compensatory signaling. Preclinical data in melanoma patient-derived xenografts with intrinsic or acquired resistance to selective BRAF inhibitors showed activity with CCT3833 [1]. Procurement of CCT3833 is recommended for laboratories studying resistance mechanisms and developing combination strategies to forestall adaptive pathway reactivation.

Pancreatic Ductal Adenocarcinoma (PDAC) KRAS-Mutant Drug Screening Platforms

Since KRAS mutations occur in approximately 90% of PDAC cases, and therapeutic options for non-G12C KRAS mutations remain limited, CCT3833 provides a valuable tool compound for PDAC preclinical research. The compound has demonstrated activity against KRAS-mutant PDAC cell lines (e.g., MIA-PaCa2) and oral bioavailability facilitating in vivo PDAC xenograft studies at well-tolerated doses [1]. Its dual RAF/SRC mechanism directly addresses the signaling complexity that has confounded single-pathway inhibitor approaches in pancreatic cancer.

Clinical Biomarker-Driven Basket Trials for KRAS-Mutant Solid Tumors

CCT3833 has completed a Phase I clinical trial (NCT02437227) with evidence of prolonged progression-free survival in a patient with G12V KRAS spindle cell sarcoma refractory to multikinase inhibitor therapy [1]. This clinical signal supports the inclusion of CCT3833 in biomarker-driven basket trial designs targeting KRAS-mutant solid tumors beyond NSCLC, CRC, and melanoma. For clinical research organizations, CCT3833 represents a procurement candidate with existing human safety and pharmacokinetic data, reducing translational risk.

Quote Request

Request a Quote for CCT3833

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.